7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid
Overview
Description
7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid is a chemical compound with the CAS Number: 1315362-15-2 . It has a molecular weight of 176.17 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC Name for this compound is 7-methylimidazo[1,5-a]pyridine-1-carboxylic acid . The InChI Code is 1S/C9H8N2O2/c1-6-2-3-11-5-10-8(9(12)13)7(11)4-6/h2-5H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid is a powder at room temperature .Scientific Research Applications
Synthesis and Medicinal Properties
Synthesis of Heterocyclic Compounds : Research has been conducted on the synthesis of various heterocyclic compounds like 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which are structurally related to 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid. These compounds have been evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, showcasing their potential in medicinal chemistry (Abignente et al., 1982).
Antiinflammatory Activity : Derivatives like 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides have been synthesized and tested for their antiinflammatory and analgesic activities. This research highlights the relevance of such compounds in developing new anti-inflammatory drugs (Di Chiacchio et al., 1998).
Structural Studies and Chemical Properties
Supramolecular Aggregation : Structural modifications in related compounds like thiazolo[3, 2-a]pyrimidines have been studied. These studies provide insights into the conformational features and intermolecular interaction patterns of such compounds, which are crucial for understanding the chemical behavior of 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid (Nagarajaiah & Begum, 2014).
Fluorescent Properties : Research on derivatives of imidazo[1,2-a]pyridine has revealed notable fluorescent properties. This suggests potential applications in areas like sensor development and materials science. The fluorescent properties of these compounds can provide a basis for understanding similar properties in 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid (Tomoda et al., 1999).
Applications in Organic Synthesis
- Organic Synthesis Techniques : The synthesis of imidazo[1,2-a]pyridines, including methods like "water-mediated" hydroamination and silver-catalyzed aminooxygenation, has been reported. These synthesis techniques are relevant for the creation of 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid and its derivatives (Mohan et al., 2013).
properties
IUPAC Name |
7-methylimidazo[1,5-a]pyridine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-11-5-10-8(9(12)13)7(11)4-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVHWQHXTRQQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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